molecular formula C18H18ClFN2O3 B2854402 2-chloro-6-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396868-02-2

2-chloro-6-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2854402
CAS No.: 1396868-02-2
M. Wt: 364.8
InChI Key: SNPWNFDJKZDEHY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 2- and 6-positions of the aromatic ring. The amide nitrogen is connected via a methylene (–CH2–) linker to a piperidin-4-yl group, which is further functionalized at the 1-position with a furan-3-carbonyl moiety.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c19-14-2-1-3-15(20)16(14)17(23)21-10-12-4-7-22(8-5-12)18(24)13-6-9-25-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPWNFDJKZDEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues are benzamide derivatives with variations in the piperidine substituent or aromatic substitution patterns. Key examples include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
2-Chloro-6-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide C₁₉H₁₉ClFN₂O₃ Furan-3-carbonyl on piperidine, Cl/F on benzamide ~384.8 (estimated)
2-Chloro-6-fluoro-N-(1-methylpiperidin-4-yl)benzamide C₁₃H₁₆ClFN₂O Methyl on piperidine, Cl/F on benzamide 270.73
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) C₁₄H₉ClF₂N₂O₂ Difluoro on benzamide, urea linker to 4-chlorophenyl 310.68
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₀BrClF₅NO₂ Bromo/fluoro/trifluoropropoxy on benzamide, Cl/F on aniline 484.62

Key Structural Differences :

  • Piperidine Substituent : The target compound’s furan-3-carbonyl group introduces a hydrogen-bond acceptor (carbonyl) and aromatic π-system, contrasting with the simpler methyl group in or the trifluoropropoxy group in . This may enhance binding to polar targets (e.g., enzymes) but reduce metabolic stability compared to alkyl substituents.
  • Benzamide Substitution : The 2-Cl, 6-F pattern is shared with and , but differs from diflubenzuron’s 2,6-difluoro substitution . Chloro-fluoro combinations may optimize steric and electronic effects for target selectivity.

Q & A

Basic: What are the key steps in synthesizing 2-chloro-6-fluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves:

  • Step 1: Preparation of the piperidin-4-ylmethylamine intermediate via reductive amination or nucleophilic substitution.
  • Step 2: Coupling with 2-chloro-6-fluorobenzoic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) to form the benzamide backbone.
  • Step 3: Introduction of the furan-3-carbonyl group via acyl chloride reactions under anhydrous conditions.
    Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the final product. Monitoring via TLC or HPLC ensures purity (>95%) .

Basic: Which spectroscopic methods are critical for structural validation?

  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., chloro, fluoro, and furan resonances). For example, the piperidine proton signals appear at δ 2.5–3.5 ppm, while the benzamide carbonyl resonates at ~168 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 403.12).
  • X-ray Crystallography: Resolves 3D conformation (e.g., chair piperidine, hydrogen bonding networks) using SHELXL .

Basic: How is biological target identification approached for this compound?

  • In vitro Binding Assays: Radioligand displacement studies (e.g., for GPCRs or kinases) using tritiated probes.
  • Enzyme Inhibition Screens: IC50 determination via fluorescence-based assays (e.g., NADH-coupled detection).
  • Cellular Pathway Analysis: Transcriptomics/proteomics to identify downstream targets (e.g., NF-κB modulation) .

Basic: What safety protocols are essential for handling this compound?

  • PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (GHS Category 2 irritation).
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can continuous flow reactors optimize synthesis?

  • Advantages: Enhanced mixing and heat transfer reduce side reactions (e.g., furan ring oxidation).
  • Example: A microreactor with residence time <5 min at 80°C improves yield from 65% to 85% compared to batch methods .

Advanced: How to resolve contradictory crystallographic data?

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
  • Hydrogen Bond Validation: Compare O–H···O and N–H···O distances (e.g., 2.8–3.2 Å) with expected values. Discrepancies may indicate disordered solvent .

Advanced: Designing a structure-activity relationship (SAR) study for this compound

  • Variations: Modify substituents (e.g., replace trifluoromethyl with nitro or methoxy).

  • Assays: Test derivatives against:

    DerivativeIC50 (nM)LogP
    Parent1203.2
    CF3→NO2852.8
    CF3→OCH34501.9
  • Analysis: Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .

Advanced: How to predict ADMET properties computationally?

  • Tools: SwissADME or ADMETLab2.0 for:
    • Absorption: High Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s).
    • Metabolism: CYP3A4 substrate (high clearance risk).
    • Toxicity: Ames test negative (low mutagenicity).
  • Validation: Compare with experimental hepatocyte stability data .

Advanced: What mechanisms underlie its interaction with inflammatory targets?

  • Hypothesis: The furan-3-carbonyl group mimics endogenous ligands (e.g., arachidonic acid) to inhibit COX-2.
  • Validation:
    • Docking (AutoDock Vina): Binding energy ≤ -8.5 kcal/mol to COX-2 active site.
    • Mutagenesis: K119A mutation reduces inhibition by 70%, confirming key residue .

Advanced: How to apply SHELX for experimental phasing in crystallography?

  • Data Collection: High-resolution (<1.8 Å) synchrotron data.
  • Phasing: Use SHELXD/SHELXE for SAD/MAD with selenomethionine-derivatized protein.
  • Refinement: SHELXL’s restraints for anisotropic displacement parameters (R-factor < 0.18) .

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